Predicted Lipophilicity Advantage over the Ethylsulfonyl Analog
The target compound carries a propane-1-sulfonyl group, whereas the closest commercially available sulfonyl analog bears an ethylsulfonyl substituent. Using the ACD/Labs Percepta predicted logP model, the ethylsulfonyl congener (C₁₂H₁₆N₂O₂S₂, MW 284.40) exhibits a logP of 1.31 . By analogy, the addition of the extra methylene unit (propane-1-sulfonyl; C₁₃H₁₈N₂O₂S₂, MW 298.42) is expected to increase logP by approximately 0.4–0.5 log units, moving the compound closer to the optimal CNS drug space (logP 2–3) . The target compound also maintains zero hydrogen-bond donors and possesses a topological polar surface area compatible with oral bioavailability guidelines .
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP approximately 1.71–1.81 (extrapolated from ethylsulfonyl analog + 0.4–0.5 log units) |
| Comparator Or Baseline | 2-(Benzylsulfanyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole; predicted logP 1.31 (ACD/Labs Percepta) |
| Quantified Difference | Delta logP approximately +0.4 to +0.5 units |
| Conditions | Predicted data (ACD/Labs Percepta PhysChem Module v.14); experimental logP not available |
Why This Matters
The incremental increase in lipophilicity can improve passive membrane permeability and CNS penetration potential, making the target compound a more suitable candidate for neurological target screening collections.
